3-[(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is a complex organic compound that combines a pyrrole ring with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE typically involves the reaction of 3-(1-methyl-1H-pyrrol-2-yl)acrylic acid with a chromenone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the chromenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a similar pyrrole structure.
3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Shares the pyrrole and acrylic acid moieties.
Nicotyrine: Contains a pyrrole ring and is structurally related.
Uniqueness
3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is unique due to its combination of a pyrrole ring with a chromenone structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H13NO3 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[(E)-3-(1-methylpyrrol-2-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C17H13NO3/c1-18-10-4-6-13(18)8-9-15(19)14-11-12-5-2-3-7-16(12)21-17(14)20/h2-11H,1H3/b9-8+ |
InChI Key |
SNZUFVUHVKPIJO-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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